REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[CH2:9]([O:13][C:14]1[C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1)[CH2:10][CH2:11][CH3:12]>FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH2:9]([O:13][C:14]1[C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]([I:1])=[CH:16][N:15]=1)[CH2:10][CH2:11][CH3:12]
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=NC=CC=C1C(=O)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in the absence of light, for 3 hours
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
This solution was washed sequentially with water (2×), aqueous sodium thiosulfate solution, aqueous sodium citrate solution, 2 N hydrochloric acid, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with pentane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with additional pentane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC=C(C=C1C(=O)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.86 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |